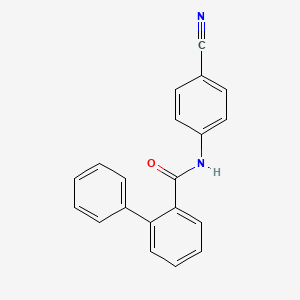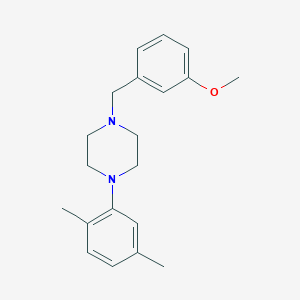![molecular formula C16H22N2O2S B5868753 N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide, commonly known as MCTH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MCTH belongs to the class of thiosemicarbazones, which are known for their antitumor and antiviral properties.
Applications De Recherche Scientifique
MCTH has been extensively studied for its potential therapeutic applications in various diseases, including cancer and viral infections. Several studies have shown that MCTH exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. MCTH has also been shown to inhibit the replication of hepatitis C virus and dengue virus.
Mécanisme D'action
The exact mechanism of action of MCTH is not fully understood. However, it is believed to exert its antitumor and antiviral effects by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. MCTH also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MCTH has been shown to induce oxidative stress and DNA damage in cancer cells. It also activates the p53 pathway, a tumor suppressor pathway that regulates cell cycle and apoptosis. MCTH has been shown to inhibit the proliferation and migration of cancer cells and induce cell cycle arrest at the G1 phase.
Avantages Et Limitations Des Expériences En Laboratoire
MCTH has several advantages for lab experiments, including its low toxicity and high solubility in water. However, MCTH has some limitations, including its instability in acidic conditions and its sensitivity to light and heat.
Orientations Futures
There are several future directions for MCTH research. One potential application is in the treatment of viral infections, particularly hepatitis C and dengue virus. MCTH can also be further studied for its potential use in combination therapy with other chemotherapeutic agents. Additionally, the development of more stable and potent analogs of MCTH can be explored for its potential therapeutic applications.
Conclusion:
In conclusion, MCTH is a promising chemical compound that has shown potential therapeutic applications in cancer and viral infections. Its mechanism of action and biochemical and physiological effects have been extensively studied, and its advantages and limitations for lab experiments have been identified. Further research is needed to explore its potential in combination therapy and the development of more stable and potent analogs.
Méthodes De Synthèse
MCTH can be synthesized by reacting 4-methylthiobenzoyl hydrazide with cyclohexanone in the presence of acetic acid and sodium acetate. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization.
Propriétés
IUPAC Name |
N'-[2-(4-methylphenyl)sulfanylacetyl]cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-12-7-9-14(10-8-12)21-11-15(19)17-18-16(20)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZQHHAGTNFLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)



![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)
![2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-isopropylacrylamide](/img/structure/B5868689.png)

![2-(2-phenylethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5868711.png)
![4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5868717.png)
![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)

![N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5868745.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)